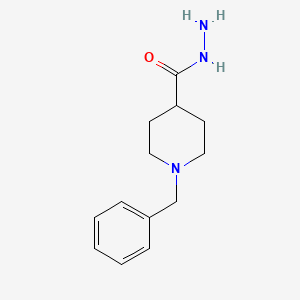

1-Benzylpiperidine-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzylpiperidine-4-carbohydrazide is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antitumor, antitrypanosomal, antileishmanial, antimycobacterial, and antithrombotic effects . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Benzylpiperidine-4-carbohydrazide typically involves multiple steps, including amidation, substitution, and sometimes the use of ultrasonic mediation or microwave irradiation techniques . For example, the synthesis of 4-benzylpiperidine carboxamides, which are structurally related to 1-Benzylpiperidine-4-carbohydrazide, involved amidation and substitution steps, with variations in the carbon linker affecting the activity of the compounds . Another related compound, 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, was synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 1-Benzylpiperidine-4-carbohydrazide has been characterized using various spectroscopic techniques. For instance, the X-ray structure, vibrational spectroscopy, and DFT studies were used to investigate the molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential biological activities.

Chemical Reactions Analysis

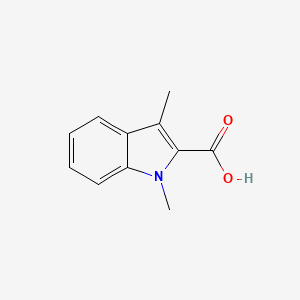

The chemical reactivity of related compounds has been explored through various reactions, including the formation of carbohydrazide derivatives and their subsequent reactions with different aldehydes or isothiocyanates to yield biologically active molecules . For example, 4-benzyloxyindole-2-carboxylic acid hydrazide was reacted with aromatic and heterocyclic aldehydes to produce a new class of pharmacologically active compounds .

Physical and Chemical Properties Analysis

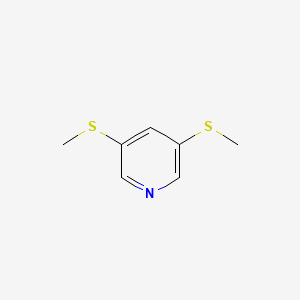

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, have been studied through experimental and theoretical methods. The solvation energy values and the stability of different species in solution were investigated for a related compound, providing insights into its behavior in biological environments . Additionally, the antimycobacterial activity of 4-benzylsulfanylpyridine-2-carbohydrazides was not influenced by the substituents on the benzyl moiety, indicating the robustness of the core structure in maintaining biological efficacy .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Therapy

A study focused on the design, synthesis, and evaluation of N-benzylpiperidine-3/4-carbohydrazide-hydrazones for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their antioxidant capacities. These compounds showed significant inhibitory activity against both AChE and BuChE, suggesting their potential as multifunctional therapy agents for Alzheimer's disease (AD) (Parlar et al., 2019).

Environmentally Benign Synthesis

The preparation of spiropiperidines from 2-aminocarbohydrazides in water, without any catalyst, highlights an environmentally friendly approach to synthesizing complex molecules. This method leverages N-benzylpiperidinone and produces high yields of the target products without the need for further purification, showcasing an efficient and green synthetic route (Miklós & Fülöpl, 2009).

Antimicrobial and Antituberculosis Activity

A set of 4-benzylsulfanylpyridine-2-carbohydrazides was synthesized and evaluated for its in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated promising antimycobacterial efficacy, making them potential candidates for antituberculosis drug development (Herzigová et al., 2009).

Anti-inflammatory Properties

Research on 4-Benzylpiperidine has revealed its potential anti-inflammatory properties. Through in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, 4-Benzylpiperidine demonstrated significant anti-inflammatory activity, suggesting its utility as a source of anti-inflammatory agents (Jayashree et al., 2017).

Direcciones Futuras

Research into carbohydrazide derivatives, such as 1-Benzylpiperidine-4-carbohydrazide, could provide valuable insights into the development of new drugs. For instance, carbohydrazide derivatives have been synthesized and evaluated as potential DPP-IV inhibitors . Furthermore, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus, gain paramount importance given projections of increased cases of Alzheimer’s disease .

Propiedades

IUPAC Name |

1-benzylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFAQYEUFYKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503738 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbohydrazide | |

CAS RN |

74045-91-3 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.